molecular formula C21H16O8 B11458421 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione

Cat. No.: B11458421
M. Wt: 396.3 g/mol
InChI Key: RQXVDJSAWUOHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE is a complex organic compound that belongs to the class of benzodioxoles This compound is characterized by its unique structure, which includes a benzodioxole moiety fused with a pyranochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of a suitable phenol derivative with methoxy-substituted benzene under acidic conditions to form the benzodioxole ring.

    Construction of the Pyranochromene Core: The benzodioxole intermediate is then subjected to a cyclization reaction with a suitable diene or dienophile under basic conditions to form the pyranochromene core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzodioxole or pyranochromene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions include quinones, diols, substituted benzodioxoles, and pyranochromenes with various functional groups.

Scientific Research Applications

4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe to study various biological pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.

    Pathways Involved: It modulates pathways such as the MAPK/ERK pathway, NF-κB signaling, and apoptotic pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE is unique due to its fused benzodioxole and pyranochromene structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H16O8

Molecular Weight

396.3 g/mol

IUPAC Name

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3,4-dihydropyrano[3,2-c]chromene-2,5-dione

InChI

InChI=1S/C21H16O8/c1-24-14-7-12(18(25-2)20-19(14)26-9-27-20)11-8-15(22)29-17-10-5-3-4-6-13(10)28-21(23)16(11)17/h3-7,11H,8-9H2,1-2H3

InChI Key

RQXVDJSAWUOHJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C3CC(=O)OC4=C3C(=O)OC5=CC=CC=C54)OC)OCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.